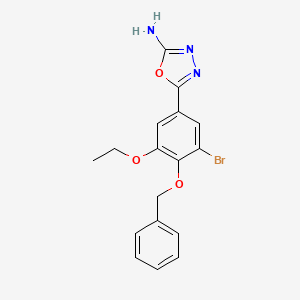![molecular formula C9H6FNO2 B11784173 1-(2-Fluorobenzo[d]oxazol-4-yl)ethanone](/img/structure/B11784173.png)
1-(2-Fluorobenzo[d]oxazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorobenzo[d]oxazol-4-yl)ethanone is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound features a fluorine atom attached to the benzene ring, which is fused to the oxazole ring, and an ethanone group attached to the oxazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorobenzo[d]oxazol-4-yl)ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzoyl chloride with an appropriate amine to form the intermediate, which then undergoes cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is typically carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may be optimized to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Fluorobenzo[d]oxazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-fluorobenzoic acid.
Reduction: Formation of 1-(2-fluorobenzo[d]oxazol-4-yl)ethanol.
Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Fluorobenzo[d]oxazol-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Fluorobenzo[d]oxazol-4-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets. The oxazole ring can participate in hydrogen bonding and other interactions, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Fluorobenzo[d]oxazol-2-yl)ethanone
- 2-(6-Fluorobenzo[d]oxazol-2-yl)ethan-1-amine hydrochloride
- 1-(2-Fluorobenzo[d]oxazol-4-yl)ethanol
Uniqueness
1-(2-Fluorobenzo[d]oxazol-4-yl)ethanone is unique due to the specific position of the fluorine atom and the ethanone group. This structural arrangement can influence its reactivity and biological activity, making it distinct from other similar compounds. The presence of the fluorine atom can enhance its stability and lipophilicity, which are important properties for drug development .
Propriétés
Formule moléculaire |
C9H6FNO2 |
|---|---|
Poids moléculaire |
179.15 g/mol |
Nom IUPAC |
1-(2-fluoro-1,3-benzoxazol-4-yl)ethanone |
InChI |
InChI=1S/C9H6FNO2/c1-5(12)6-3-2-4-7-8(6)11-9(10)13-7/h2-4H,1H3 |
Clé InChI |
RGLKUDRKYZJFFA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C2C(=CC=C1)OC(=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B11784136.png)
![N,N'-([2,2'-Bipyridine]-6,6'-diyl)bis(4-(tert-butyl)benzamide)](/img/structure/B11784138.png)

![tert-butyl 6-(2-ethoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-4-carboxylate](/img/structure/B11784145.png)



![5-(3,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11784165.png)


